2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O3S/c17-11-1-2-13(18)14(8-11)27(24,25)23-6-4-12(9-23)26-15-7-10(3-5-22-15)16(19,20)21/h1-3,5,7-8,12H,4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYSIZXNXQDPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 441.3 g/mol. The structure includes a pyridine ring substituted with a trifluoromethyl group and a sulfonyl-pyrrolidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dichlorophenylsulfonyl group enhances its binding affinity and specificity. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites on enzymes, altering their catalytic activity.
- Receptor Modulation : Interacting with specific receptors to either activate or inhibit signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit noteworthy antimicrobial properties. For instance, certain derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Trifluoromethyl Derivative | 3.125 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Triclosan) | 10 | Escherichia coli |
Anti-inflammatory and Anticancer Properties
The compound is also being investigated for its anti-inflammatory and anticancer potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce tumor cell proliferation.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study evaluated various derivatives of pyridine sulfonamides for their antibacterial efficacy. The results showed that some compounds exhibited higher activities than traditional antibiotics, indicating a promising avenue for developing new antimicrobial agents . -
Enzyme Inhibition Studies :
Another research focused on the enzyme inhibition properties of similar compounds, highlighting their potential as therapeutic agents in treating diseases where enzyme dysregulation is a factor . -
In Vivo Studies :
Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicated a significant reduction in inflammation markers compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine and related analogs:
Key Observations:
Ring Size and Flexibility : Replacing pyrrolidine (5-membered) with piperidine (6-membered) in compound 6n increases steric bulk and alters binding pocket compatibility .
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound enhances lipophilicity compared to methoxy or amino groups in analogs, which may improve membrane permeability .
Synthetic Efficiency: The target compound’s synthesis (if analogous to 6n) likely achieves moderate yields (~86–87%), comparable to other sulfonylated heterocycles , whereas 2-amino-pyridine derivatives exhibit lower yields (67–81%) due to multi-step functionalization .
Research Findings:
- Structural Activity Relationships (SAR) : The (2,5-dichlorophenyl)sulfonyl group is critical for target engagement in kinase inhibitors, as seen in analogs like GSK1016790A . Its absence in 6o reduces potency in enzymatic assays .
- Spectral Data : ¹H NMR of the target compound would show pyrrolidine protons at δ ~3.5–4.0 ppm, distinct from piperidine signals (δ ~2.5–3.5 ppm) in 6n .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine?
Methodological Answer:
Synthesis efficiency depends on solvent polarity, temperature, and catalyst selection. For sulfonylation steps (e.g., attaching the 2,5-dichlorophenylsulfonyl group to pyrrolidine), polar aprotic solvents like DMF or DMSO at 60–80°C are recommended to enhance nucleophilic substitution rates . Coupling the pyrrolidine intermediate to the trifluoromethylpyridine moiety may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres, with temperatures optimized between 80–100°C . Monitor reaction progress via TLC or HPLC to minimize byproducts.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the pyrrolidine-oxy linkage and trifluoromethyl group. For example, the chemical shift of the pyrrolidine oxygen-bound proton typically appears at δ 4.5–5.5 ppm .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm) and pyridine ring (C=N, ~1600 cm) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClFNOS) and isotopic patterns for chlorine atoms .
Basic: How to design initial biological activity assays for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorogenic substrates. For example, measure IC values at varying concentrations (1 nM–10 µM) in triplicate .
- Cellular Assays : Use cell lines expressing relevant receptors (e.g., GPCRs) to assess cytotoxicity (via MTT assay) and dose-response curves .
- Control Experiments : Include positive controls (e.g., known inhibitors) and vehicle-only treatments to validate assay conditions .
Advanced: How to address low yields in the coupling step during synthesis?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Optimization : Switch from Pd(PPh) to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for improved aryl ether formation .
- Solvent Screening : Test less polar solvents (e.g., toluene) to reduce unwanted nucleophilic attack on intermediates .
- Temperature Gradients : Perform reactions under microwave irradiation (e.g., 120°C, 30 min) to accelerate kinetics and reduce decomposition .
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
Discrepancies may arise from assay variability or off-target effects. Steps to reconcile
- Assay Replication : Repeat experiments across multiple labs using standardized protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) to measure direct binding kinetics .
- Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding poses and identify potential allosteric interactions .
Advanced: What strategies improve metabolic stability of this compound?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the pyridine 4-position to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the sulfonyl group with ester prodrugs to enhance bioavailability and delay metabolic clearance .
- In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots and guide synthetic modifications .
Advanced: How to design a stability study under physiological conditions?
Methodological Answer:
- pH-Varied Buffers : Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Analyze degradation via LC-MS .
- Light/Heat Stress : Expose to UV light (254 nm) and 40°C for 48 hours to assess photolytic/thermal degradation .
- Data Interpretation : Compare degradation products with synthetic standards to identify vulnerable moieties (e.g., sulfonyl ester hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
